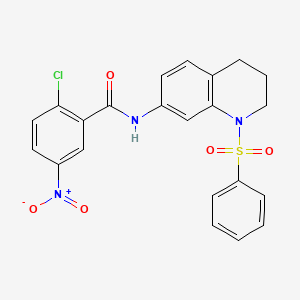

![molecular formula C16H17NO5S B2766751 3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid CAS No. 425411-98-9](/img/structure/B2766751.png)

3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

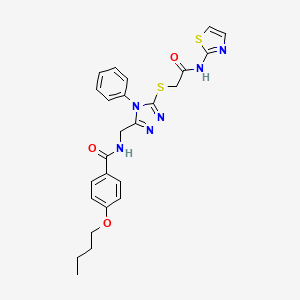

“3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid” is a chemical compound with the molecular formula C16H17NO5S . It has a molecular weight of 335.37. This compound is available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of this compound consists of a methoxyphenyl group, a sulfonylamino group, and a phenylpropanoic acid group . The presence of these functional groups could influence the compound’s reactivity and properties.Scientific Research Applications

Fuel Cell Applications

A novel approach involving the synthesis of sulfonated side-chain grafting units, utilizing sulfonated 4-fluorobenzophenone and other compounds, was employed for creating comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers demonstrated promising properties as proton exchange membranes in fuel cells, exhibiting high proton conductivity and suggesting the potential application of related sulfonamide compounds in enhancing fuel cell technology (D. Kim, G. Robertson, M. Guiver, 2008).

Peroxisome Proliferator-Activated Receptor Research

Research into the structural modification of compounds related to 3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid led to the development of ligands with increased cellular activity for the peroxisome proliferator-activated receptor β/δ. This signifies the compound's relevance in understanding physiological and pathophysiological processes, offering insights into novel therapeutic tools for related conditions (Philipp M. Toth et al., 2016).

Antibiotic Detection in Food Safety

The generation of broad-specificity antibodies for sulfonamide antibiotics to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for milk analysis demonstrates the compound's utility in food safety and antibiotic detection. This application underscores the importance of sulfonamide derivatives in creating sensitive detection methods for food safety regulations (J. Adrián et al., 2009).

Anticancer Research

In the realm of anticancer research, sulfonamide derivatives have been explored for their inhibitory effects on various cancer cell lines. Studies have shown that such compounds can be potent inhibitors, providing a pathway for the development of new anticancer agents. This area of research holds potential for the compound's involvement in therapeutic strategies against cancer, emphasizing its significance in medicinal chemistry and drug development (T. Owa et al., 2002).

Mechanism of Action

Target of Action

The primary target of 3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid is Matrix metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that breaks down extracellular matrix proteins, playing a crucial role in cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defenses .

Mode of Action

It is known to interact with its target, mmp-9, potentially altering its activity . This interaction could lead to changes in the breakdown of extracellular matrix proteins, thereby affecting various cellular processes.

properties

IUPAC Name |

3-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-22-13-7-9-14(10-8-13)23(20,21)17-15(11-16(18)19)12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIDVQVMTSURDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone](/img/structure/B2766668.png)

![[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine](/img/structure/B2766670.png)

![2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2766672.png)

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2766679.png)

![N-(3-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2766680.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2766685.png)

![1-(4-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2766690.png)